molecular formula C9H11NO3 B8707095 4-Amino-3,5-dimethoxybenzaldehyde CAS No. 56066-34-3

4-Amino-3,5-dimethoxybenzaldehyde

Cat. No. B8707095
Key on ui cas rn: 56066-34-3
M. Wt: 181.19 g/mol
InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N
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Patent
US04076810

Procedure details

A solution of 1.4 g. of 4-amino-3,5-dimethoxybenzaldehyde in 20 ml. of 50% hydrogen tetrafluoroborate was diazotized at 0° C. with a solution of 0.59 g. of sodium nitrite in about 2 ml. of water. After irradiation with a low pressure mercury lamp (Hanau NK 6620) for 6 hours at room temperature, the solution was extracted with ether, the ether extracts dried over magnesium sulfate and concentrated. After recrystallization from heptane, the residue produced 3,5-dimethoxy-4-fluoro-benzaldehyde of melting point 97°-98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[H+].[B-](F)(F)(F)[F:16].N([O-])=O.[Na+]>O>[CH3:13][O:12][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:10][CH3:11])[C:2]=1[F:16])[CH:6]=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=O)C=C1OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was diazotized at 0° C. with a solution of 0.59 g
CUSTOM
Type
CUSTOM
Details
After irradiation with a low pressure mercury lamp (Hanau NK 6620) for 6 hours at room temperature
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether extracts dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After recrystallization from heptane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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